molecular formula C15H21ClN2O3S B2608460 1-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine CAS No. 2034528-50-0

1-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine

Cat. No.: B2608460
CAS No.: 2034528-50-0
M. Wt: 344.85
InChI Key: IGHJPPDTTZITFV-UHFFFAOYSA-N
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Description

1-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine (CAS 2034528-50-0) is a chemical compound with a molecular formula of C15H21ClN2O3S and a molecular weight of 344.86 g/mol . This azetidine and piperidine-containing scaffold is of significant interest in medicinal chemistry and drug discovery research. Compounds featuring similar structural motifs, such as a sulfonyl group bridging a chlorophenyl ring and a nitrogen-containing heterocycle, have demonstrated potent biological activity as inverse agonists or antagonists for neurological targets, showing potential in enhancing wakefulness and cognitive function in preclinical models . The presence of the 4-methoxypiperidine moiety is a key pharmacophoric element in various bioactive molecules. This product is provided for research purposes to support the exploration of new therapeutic agents, particularly in the fields of neuroscience and central nervous system (CNS) disorders. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers can access this compound in various quantities to facilitate their investigative work .

Properties

IUPAC Name

1-[1-(2-chlorophenyl)sulfonylazetidin-3-yl]-4-methoxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c1-21-13-6-8-17(9-7-13)12-10-18(11-12)22(19,20)15-5-3-2-4-14(15)16/h2-5,12-13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHJPPDTTZITFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)S(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine typically involves multiple steps, starting with the preparation of the azetidine and piperidine intermediates. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired chemical transformations. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has been studied for its potential applications in chemistry, biology, medicine, and industry. In medicinal chemistry, it may serve as a lead compound for the development of new drugs targeting specific biological pathways. In biology, it can be used as a tool to study the effects of chemical modifications on biological systems. Industrial applications may include its use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Compound Name Core Structure Key Substituents Biological Relevance Reference
1-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine Piperidine-Azetidine 4-Methoxy, 2-chlorophenyl sulfonyl Potential CNS/antimicrobial activity (inferred from sulfonyl and heterocyclic motifs)
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine Piperazine-Piperidine 2-Methoxyphenyl, piperidin-4-yl Antipsychotic/antidepressant applications (piperazine enhances serotonin affinity)
1-Acetyl-3-ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-one Piperidinone Acetyl, ethyl, 4-methoxyphenyl at C2/C6 Antimicrobial/anti-inflammatory (aryl groups enhance binding)
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one Piperidinone Chloroacetyl, 3,4,5-trimethoxyphenyl at C2/C6 Anticancer (chloroacetyl and trimethoxy groups improve cytotoxicity)
1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-3-methylpiperidine Piperidine Sulfonyl-(5-isopropyl-2-methoxy-4-methylphenyl), 3-methyl Enzyme inhibition (bulky sulfonyl group enhances selectivity)
Methyl ((1S,2R)-2-((S)-cyano(1-((1-(4-((1-((E)-4-(dimethylamino)but-2-enoyl)... Azetidine-Piperidine Dimethylamino butenoyl, sulfonyl-phenyl, fluorophenyl Irreversible protein-protein interaction inhibition (e.g., Menin-MLL)

Key Observations:

Piperidinones (e.g., ) introduce ketone functionalities that may enhance hydrogen bonding but reduce metabolic stability compared to sulfonamides .

Substituent Effects: The 2-chlorophenyl sulfonyl group in the target compound likely provides stronger electron-withdrawing effects and hydrophobic interactions than methoxyphenyl () or trimethoxyphenyl () substituents, favoring receptor binding .

Biological Activity Trends :

  • Piperidine derivatives with aryl sulfonyl groups (e.g., ) show enhanced selectivity for enzymes like kinases or proteases due to steric and electronic effects .
  • 4-Methoxy on piperidine (target compound) may improve blood-brain barrier penetration compared to bulkier substituents (e.g., 5-isopropyl in ) .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely involves sulfonylation of azetidine with 2-chlorophenyl sulfonyl chloride, followed by coupling to 4-methoxypiperidine—a strategy analogous to ’s NaBH3CN-mediated reductive amination .
  • Pharmacokinetic Advantages : The 2-chlorophenyl sulfonyl group may confer higher metabolic stability than acetylated or ketone-containing analogs (e.g., ), as sulfonamides resist esterase-mediated hydrolysis .
  • Unresolved Contradictions: While and emphasize the role of aryl groups in bioactivity, the target compound’s smaller azetidine ring may reduce off-target effects compared to bis-aryl piperidinones .

Biological Activity

1-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine is a synthetic compound that exhibits a range of biological activities due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure includes:

  • Azetidine ring : Known for its role in medicinal chemistry.
  • Piperidine moiety : Associated with various pharmacological effects.
  • Chlorophenyl and sulfonyl groups : These enhance the compound's electronic properties and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : The compound has been tested against various bacterial and fungal strains, showing promising results. It demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : It has shown inhibitory effects on key enzymes such as caspase-3, which is crucial in apoptosis pathways. This suggests potential applications in cancer treatment .
  • Binding Affinity Studies : Interaction studies reveal that the compound binds to specific receptors or enzymes, elucidating its mechanism of action and identifying potential therapeutic targets .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of synthesized derivatives, revealing that compounds with similar moieties exhibited varying degrees of activity against multiple bacterial strains. The most active derivatives had IC50 values indicating strong inhibitory effects against urease and acetylcholinesterase .
  • Cancer Research : The compound's ability to inhibit caspase-3 was highlighted in research focusing on apoptosis regulation in cancer cells. This suggests that it may be a candidate for further development in cancer therapies .
  • In Silico Studies : Docking studies have provided insights into the interactions between the compound and amino acids in target proteins, enhancing the understanding of its pharmacological effectiveness .

Data Tables

Activity Type Tested Strains/Targets Results
AntibacterialSalmonella typhi, Bacillus subtilisModerate to strong activity
Enzyme InhibitionCaspase-3, AcetylcholinesteraseSignificant inhibitory effects
Binding AffinityVarious receptorsStrong binding interactions noted

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